2-Fenil-2-pirrolidin-1-il-acetonitrilo

Descripción general

Descripción

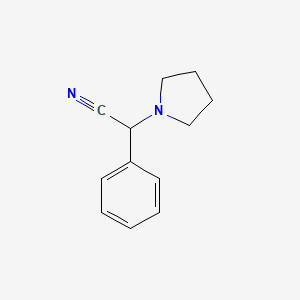

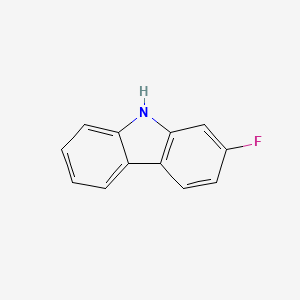

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenyl group and a nitrile group .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is characterized by a pyrrolidine ring, a phenyl group, and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El anillo de pirrolidina, que es parte de la estructura del "2-Fenil-2-pirrolidin-1-il-acetonitrilo", es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El gran interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Actividad antifibrótica

Se diseñó, sintetizó y evaluó la actividad biológica de una serie de nuevos derivados de 2-(piridin-2-il)pirimidina, estructuralmente similares al "this compound", frente a células estelares hepáticas de rata inmortalizadas (HSC-T6) . Se encontró que algunos de estos compuestos presentaban mejores actividades antifibróticas que la pirfenidona y el Bipy55′DC .

Productos farmacéuticos

"this compound" es un compuesto químico ampliamente utilizado en la investigación científica. Conocido por sus versátiles propiedades, encuentra aplicaciones en varios campos como los productos farmacéuticos.

Síntesis orgánica

"this compound" también se utiliza en síntesis orgánica. La estructura única del compuesto lo convierte en un activo valioso en la creación de moléculas orgánicas complejas.

Ciencia de los materiales

Además de sus aplicaciones en productos farmacéuticos y síntesis orgánica, "this compound" también se utiliza en la ciencia de los materiales. Sus propiedades únicas pueden aprovecharse para crear nuevos materiales con las características deseadas.

Aplicaciones forenses

El metil 2-fenil-2-(pirrolidin-1-il)acetato (clorhidrato), que es estructuralmente similar al "this compound", es un estándar de referencia analítico que se utiliza en investigación y aplicaciones forenses .

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other pyrrolidine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Given the lack of specific target information, it is challenging to predict the exact biochemical pathways this compound might influence .

Pharmacokinetics

Based on its chemical structure, it is reasonable to hypothesize that it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Análisis Bioquímico

Biochemical Properties

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been found to interact with transport proteins, influencing the transport of other molecules across cell membranes .

Cellular Effects

The effects of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of this pathway, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can affect gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . Furthermore, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been reported to alter the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. One of the primary targets of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is the G-protein coupled receptor (GPCR) family, which plays a pivotal role in transmitting signals from the extracellular environment to the cell interior. Upon binding to GPCRs, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile activates downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile have been studied over various time periods. The stability of this compound is a critical factor in its biochemical applications. Studies have demonstrated that 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile remains stable under standard laboratory conditions for extended periods, with minimal degradation . Long-term exposure to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the potential of this compound for use in prolonged biochemical studies.

Dosage Effects in Animal Models

The effects of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents, likely due to its interaction with neurotransmitter systems . At higher doses, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. Additionally, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been shown to influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with the organic cation transporter family, facilitating its uptake into cells . Once inside the cell, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and distribution within the body.

Subcellular Localization

The subcellular localization of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is an important aspect of its biochemical function. This compound has been found to localize primarily within the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . These subcellular interactions are essential for the compound’s role in modulating cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWLRGURZUUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)